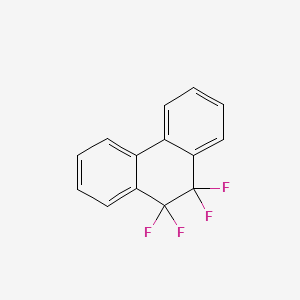

9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene

Description

9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene is a fluorinated dihydrophenanthrene derivative characterized by four fluorine atoms at the 9 and 10 positions of the central bicyclic structure. Its molecular formula is C₁₄H₈F₄, with a molecular weight of 252.21 g/mol. Key applications include its role as a hepatitis C virus (HCV) inhibitor due to its ability to disrupt viral replication . The compound is synthesized via fluorination reactions using xenon difluoride (XeF₂) or similar agents, yielding a mixture of mono- to tetrafluoro derivatives, with the tetrafluoro form isolated via preparative gas-liquid chromatography (GLC) .

Properties

IUPAC Name |

9,9,10,10-tetrafluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13,17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJJUXMRRLYLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(C2(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476962 | |

| Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-64-2 | |

| Record name | 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene typically involves the fluorination of phenanthrene derivatives. One common method includes the use of fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions may involve reagents such as or .

Substitution: The compound can participate in substitution reactions, where the fluorine atoms may be replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Oxidation: Formation of phenanthrenequinone derivatives.

Reduction: Formation of partially or fully reduced phenanthrene derivatives.

Substitution: Formation of substituted phenanthrene compounds with various functional groups.

Scientific Research Applications

Hepatitis C Virus Inhibition

One of the most significant applications of 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene is its role as an inhibitor of the hepatitis C virus (HCV). Research indicates that this compound exhibits potent antiviral activity against HCV, making it a candidate for developing new antiviral therapies. The compound's effectiveness is attributed to its ability to inhibit viral replication mechanisms, which is crucial for treating HCV infections .

Table 1: Efficacy of this compound Against HCV

Inhibition of SARS-CoV-2

Recent studies have also identified derivatives of 9,10-dihydrophenanthrene as potential inhibitors of the SARS-CoV-2 main protease (3CL pro), a critical enzyme for viral replication in COVID-19. The structure-activity relationship (SAR) studies have shown that specific modifications to the dihydrophenanthrene scaffold enhance its inhibitory potency against this protease. For instance, compounds derived from this scaffold displayed IC50 values ranging from 1.55 μM to 1.81 μM .

Table 2: Inhibitory Activity of Dihydrophenanthrene Derivatives Against SARS-CoV-2

Structure-Activity Relationship Studies

SAR studies are vital for understanding how modifications to the chemical structure of 9,9,10-tetrafluoro-9,10-dihydrophenanthrene can influence its biological activity. Research has shown that increasing the bulkiness of substituents on certain positions of the phenanthrene ring enhances inhibitory activity against both HCV and SARS-CoV-2.

Key Findings from SAR Studies:

- Larger substituents at the R1 position improve antiviral activity.

- The conversion of functional groups at various positions can significantly affect binding affinity and efficacy.

The promising results from studies involving this compound suggest several future directions:

- Further optimization of derivatives for enhanced antiviral activity.

- Clinical trials to evaluate safety and efficacy in humans.

- Exploration of additional therapeutic applications beyond viral infections.

Case Study: Development as an Antiviral Agent

A notable case study involved the systematic screening of a library containing derivatives of this compound against various viral targets. The findings revealed several candidates with significant antiviral properties that warrant further investigation in preclinical models.

Mechanism of Action

The mechanism of action of 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s reactivity and stability. The pathways involved may include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

9,9,10,10-Tetramethyl-9,10-dihydroanthracene

- Structure : Features four methyl groups instead of fluorine atoms. Molecular formula: C₁₈H₂₀ ; molecular weight: 236.36 g/mol .

- Synthesis : Typically prepared via catalytic hydrogenation of anthracene derivatives or alkylation reactions.

- Properties :

- Higher hydrophobicity compared to the tetrafluoro derivative due to methyl groups.

- Reduced electronic conjugation due to the absence of electronegative substituents.

- Applications : Primarily used in materials science for studying steric effects and as a model compound in organic synthesis .

9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene

- Structure : Substituted with four phenyl groups. Molecular formula: C₃₈H₂₈ ; molecular weight: 484.63 g/mol .

- Synthesis : Synthesized via radical coupling of trityl radicals or Grignard reactions .

- Properties: Elongated central C–C bond (1.64–1.67 Å) due to steric hindrance from phenyl groups . Exhibits redox-switchable conjugation, transitioning between a non-conjugated dihydrophenanthrene and a conjugated dicationic form .

- Applications : Explored in molecular electronics for its redox-active behavior and as a building block for organic semiconductors .

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO Derivatives)

- Structure : Contains a phosphorus-oxygen bridge instead of fluorine.

- Properties :

- Contrast : Unlike the tetrafluoro compound, DOPO derivatives lack antiviral activity but excel in materials engineering.

Structural and Functional Analysis

Electronic Effects

- Tetrafluoro Derivative : Fluorine’s electronegativity withdraws electron density, enhancing oxidative stability and polarizability. This property is critical for its HCV inhibitory activity, as it facilitates interactions with viral proteins .

- Tetraphenyl Derivative : Phenyl groups provide steric bulk and π-conjugation, enabling redox-mediated conjugation changes .

- Tetramethyl Derivative: Methyl groups act as electron donors, reducing reactivity compared to fluorine .

Biological Activity

9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene is a fluorinated derivative of 9,10-dihydrophenanthrene, a compound that has garnered attention in various biological studies due to its promising pharmacological properties. This article explores the biological activity of this compound, focusing on its potential as an antiviral agent and its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a unique tetrafluorinated structure that enhances its stability and bioactivity compared to non-fluorinated analogs. The presence of fluorine atoms can significantly influence the compound's lipophilicity and metabolic stability.

Antiviral Activity

Recent studies have demonstrated that derivatives of 9,10-dihydrophenanthrene exhibit significant inhibitory effects against the SARS-CoV-2 3CL protease (3CL pro), which is crucial for viral replication. In particular, two derivatives (C1 and C2) showed potent inhibition with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively . These compounds act through a mixed-inhibition mechanism as confirmed by enzyme kinetics assays.

Table 1: Inhibitory Activity of Dihydrophenanthrene Derivatives Against SARS-CoV-2 3CL Pro

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| C1 | 1.55 ± 0.21 | Mixed |

| C2 | 1.81 ± 0.17 | Mixed |

| A5 | 6.44 | Competitive |

| A4 | 9.06 | Competitive |

This data suggests that the structural modifications in tetrafluorinated derivatives can enhance their inhibitory potency against viral proteases.

Dihydrophenanthrenes are noted for their bioactive properties in various medicinal plants from the Orchidaceae family. These compounds have been linked to anti-inflammatory, anti-tumor, anti-oxidation, and anti-bacterial activities . For example, studies have shown that dihydrophenanthrenes derived from Pholidota and Dendrobium species possess significant therapeutic potential in traditional medicine practices .

Table 2: Biological Activities of Dihydrophenanthrenes from Orchidaceae

| Plant Species | Active Compound | Biological Activity |

|---|---|---|

| Pholidota chinensis | 2,4,7-Trihydroxy-9,10-dihydrophenanthrene | Anti-inflammatory |

| Dendrobium nobile | (9S)-9,10-dihydro-5-methoxy-4,7,9-phenanthrenetriol | Anti-tumor |

| Bletilla striata | 2,7-Dihydroxy-3-(p-hydroxybenzyl)-9,10-dihydrophenanthrene | Antioxidant |

The mechanisms by which tetrafluorinated dihydrophenanthrenes exert their biological effects are not fully elucidated but are believed to involve interactions with specific protein targets within cells. Molecular docking studies indicate that these compounds can bind effectively to enzyme active sites due to their structural complementarity . The fluorine substituents may also enhance binding affinity through increased hydrophobic interactions.

Case Studies

A notable case study involved the evaluation of tetrafluorinated derivatives in vitro against various cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Q & A

Q. What are the optimal synthetic routes for preparing 9,9,10,10-tetrafluoro-9,10-dihydrophenanthrene, and how do fluorination methods influence yield and purity?

- Methodological Answer : The synthesis of fluorinated dihydrophenanthrenes typically involves catalytic hydrogenation of tetrafluorophenanthrene precursors or direct fluorination using agents like XeF₂ or SF₄ under controlled conditions. For example, catalytic hydrogenation of phenanthrene derivatives (e.g., 9,10-dihydrophenanthrene) with fluorinated substituents requires precise control of hydrogen pressure (5–10 atm) and temperature (80–120°C) to avoid over-reduction . Fluorination via electrophilic substitution may require Lewis acid catalysts (e.g., AlCl₃) to direct fluorine atoms to the 9,10-positions, though regioselectivity challenges may arise due to steric hindrance . Yield optimization often involves iterative purification via column chromatography (silica gel, hexane/CH₂Cl₂ eluent) .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for validation?

- Methodological Answer : Purity validation combines multiple techniques:

- GC-MS : To detect volatile impurities and confirm molecular ion peaks (e.g., m/z corresponding to C₁₄H₈F₄⁺).

- ¹⁹F NMR : To verify fluorine substitution patterns and quantify residual solvents.

- DSC/TGA : To assess thermal stability and decomposition profiles (critical for applications in high-temperature environments) .

Recrystallization from ethanol/hexane mixtures (1:3 v/v) is recommended for bulk purification, followed by sublimation under vacuum (0.1–0.5 Torr) for high-purity samples .

Q. What spectroscopic benchmarks exist for characterizing fluorinated dihydrophenanthrenes?

- Methodological Answer : Key benchmarks include:

- ¹H NMR : Absence of aromatic protons in the 9,10-positions (δ 7.2–7.8 ppm) confirms dihydro structure.

- ¹³C NMR : Fluorine-coupled carbons (C9/C10) show splitting (²J₃₁P-F ~35 Hz).

- IR : C-F stretches appear at 1100–1250 cm⁻¹, with intensity dependent on substitution symmetry.

Reference data from analogous compounds (e.g., 9,10-dichlorophenanthrene) can guide interpretation .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the reactivity of this compound in Diels-Alder or electrophilic substitution reactions?

- Methodological Answer : Fluorine’s strong -I effect deactivates the aromatic ring, reducing electrophilic substitution rates. For Diels-Alder reactions, the electron-deficient dienophile character is enhanced, lowering activation energy. Experimental design should include kinetic studies (e.g., UV-Vis monitoring at 300–400 nm) and computational modeling (DFT) to compare transition states with non-fluorinated analogs . Competitive experiments with anthracene or phenanthrene derivatives are recommended to quantify reactivity differences .

Q. What strategies mitigate decomposition pathways in fluorinated dihydrophenanthrenes under photolytic or oxidative conditions?

- Methodological Answer : Decomposition often arises from radical intermediates. Strategies include:

- Additives : Radical scavengers (e.g., BHT, TEMPO) at 1–5 mol% to inhibit chain reactions.

- Encapsulation : Host-guest systems (e.g., cyclodextrins) to stabilize the compound in aqueous media.

- Light Exclusion : Storage in amber vials under argon to prevent photolytic C-F bond cleavage.

Accelerated aging studies (72 hrs, 60°C, 75% RH) coupled with LC-MS can identify degradation products .

Q. How can computational chemistry predict the thermodynamic stability and regioselectivity of fluorinated dihydrophenanthrene derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model:

- Thermodynamic Stability : Compare Gibbs free energy of fluorinated vs. hydrogenated analogs.

- Regioselectivity : Fukui indices or electrostatic potential maps to predict electrophilic attack sites.

Validation requires experimental cross-checks, such as competitive fluorination of positional isomers .

Q. How should researchers address contradictions in reported spectral data or reaction outcomes for fluorinated dihydrophenanthrenes?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures with strict control of moisture, oxygen, and catalyst purity (e.g., AlCl₃ must be anhydrous) .

- Meta-Analysis : Compare data across multiple sources (e.g., NIST WebBook ) to identify outliers.

- Isotopic Labeling : Use ¹⁸O or D₂O to trace unexpected byproducts in hydrolysis-sensitive reactions .

Q. What role do directing groups play in achieving regioselective fluorination of dihydrophenanthrenes?

- Methodological Answer : Electron-donating groups (e.g., -OCH₃ at C3/C6) direct electrophilic fluorination to para positions. For example, methoxy-substituted phenanthrenes (e.g., 3,6-diacetyl-9,10-dimethoxyphenanthrene ) can guide fluorine to C9/C10. Computational modeling (NBO analysis) helps rationalize directing effects, while competition experiments with substituted analogs quantify selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.